2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of cyclopropane carboxylic acids It features a benzo[b]thiophene moiety attached to a cyclopropane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of benzo[b]thiophene derivatives. One common method is the reaction of benzo[b]thiophene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[b]thiophene moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to the target sites. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 1-(1-Benzothiophen-2-yl)cyclopropane-1-carboxylic acid
- 2-(Thiophen-3-yl)cyclopropane-1-carboxylic acid
- 3-(Benzo[b]thiophen-2-yl)propanoic acid
Comparison: Compared to similar compounds, 2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the benzo[b]thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C12H10O2S |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)9-5-8(9)10-6-15-11-4-2-1-3-7(10)11/h1-4,6,8-9H,5H2,(H,13,14) |
InChI Key |
BGLFDQXTYAKQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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